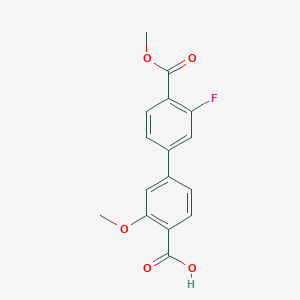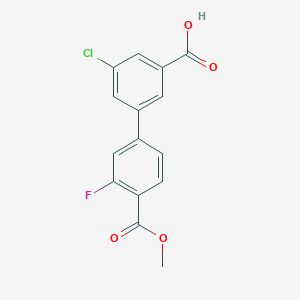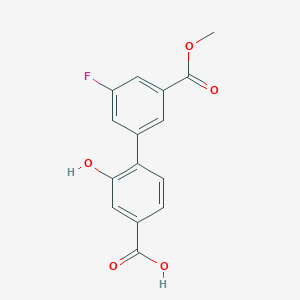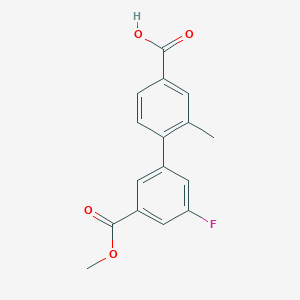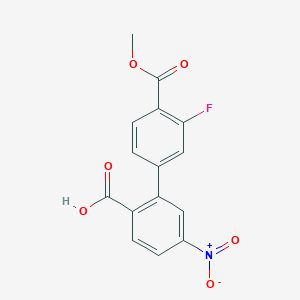
2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, or FMPA, is an organic compound used in a variety of scientific research applications. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. FMPA has been extensively studied for its potential applications in laboratory experiments and clinical research. The aim of
科学的研究の応用
FMPA is widely used in scientific research due to its ability to inhibit the enzyme 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%. It has been used to study the effects of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors on inflammation, pain, and other physiological processes. It has also been used to study the role of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% in cancer, cardiovascular diseases, and other diseases. In addition, FMPA has been used to study the pharmacokinetics and pharmacodynamics of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors, as well as their interactions with other drugs.
作用機序
The mechanism of action of FMPA is related to its ability to inhibit the enzyme 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%. 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% is involved in the synthesis of prostaglandins and other inflammatory mediators, and inhibition of this enzyme results in decreased production of these molecules. FMPA binds to the active site of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% and reduces its activity, thereby inhibiting the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
The inhibition of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% by FMPA has a variety of biochemical and physiological effects. Inhibition of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% reduces the production of inflammatory mediators, which can lead to decreased inflammation and pain. In addition, FMPA has been shown to reduce the production of angiotensin II, which is involved in the regulation of blood pressure. Finally, FMPA has been shown to reduce the formation of platelet-activating factor, which is involved in the regulation of blood clotting.
実験室実験の利点と制限
FMPA has several advantages for laboratory experiments. It is a potent inhibitor of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95%, and it is highly soluble in organic solvents. In addition, it is stable and can be stored for long periods of time. The main limitation of FMPA is that it is not suitable for in vivo experiments due to its low bioavailability.
将来の方向性
The potential applications of FMPA are still being explored. One possible future direction is the development of new 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors that are more potent and have greater bioavailability than FMPA. In addition, FMPA could be used to study the effects of 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors on other physiological processes, such as the regulation of blood pressure and blood clotting. Finally, FMPA could be used to study the interactions between 2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid, 95% inhibitors and other drugs.
合成法
FMPA can be synthesized from 3-fluoro-5-methoxybenzoic acid by a two-step procedure. In the first step, the acid is treated with methyl iodide to form the methyl ester. The ester is then reacted with p-toluenesulfonyl chloride in the presence of a base to form the FMPA product. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide. The yield of the reaction is typically high, with a purity of 95%.
特性
IUPAC Name |
2-(3-fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-9-3-4-13(14(5-9)15(18)19)10-6-11(16(20)21-2)8-12(17)7-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFTBSOWNAUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691518 |
Source


|
| Record name | 3'-Fluoro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-methoxycarbonylphenyl)-5-methylbenzoic acid | |
CAS RN |
1261911-51-6 |
Source


|
| Record name | 3'-Fluoro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


